1-(1-Amino-2-methylpropyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclobutanol derivative, characterized by the presence of an amino group and a methyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylpropyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with an appropriate amine under controlled conditions. One common method includes the use of 2-methylpropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic processes. The use of catalysts such as palladium or platinum on carbon can facilitate the hydrogenation of cyclobutanone derivatives to yield the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of more saturated cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanol derivatives.
Scientific Research Applications
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylpropyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminoethyl)cyclobutan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Amino-1,1-dimethylethyl)cyclobutan-1-ol: Contains a dimethyl group, leading to different steric and electronic properties.
Uniqueness
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a cyclobutane ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(1-amino-2-methylpropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(2)7(9)8(10)4-3-5-8/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
GYJTUKPIEHUTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1(CCC1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.